Pep-1 uncapped

Übersicht

Beschreibung

Pep-1 is a multifunctional cell-penetrating peptide (CPP) with diverse therapeutic applications. Structurally, it comprises three domains: (1) a hydrophobic tryptophan-rich motif (KETWWETWWTEW), (2) a spacer (SQP), and (3) a hydrophilic lysine-rich domain (KKKRKV) . This cationic peptide adopts an amphipathic α-helical conformation upon interacting with cell membranes, enabling direct membrane penetration without relying on endocytosis .

Pep-1 exhibits potent hyaluronan (HA)-binding properties, inhibits neutrophil trafficking to inflammatory sites , and delivers therapeutic cargo (e.g., proteins, enzymes) across biological barriers, including the blood-brain barrier (BBB) . Its antimicrobial activity is attributed to structural similarities with cationic antimicrobial peptides involved in innate immunity . Preclinical studies demonstrate Pep-1’s efficacy in mitigating oxidative stress, ischemia-reperfusion injury, and cancer progression by delivering proteins like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD1) into cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pep-1 (uncapped) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, Pep-1 (uncapped) can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli. The peptide is then expressed, purified using affinity chromatography, and further processed to remove any tags or impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Pep-1 (uncapped) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide’s stability and functionality.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, breaking down the peptide into its constituent amino acids.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the tryptophan residues, potentially altering the peptide’s structure and function.

Major Products Formed

The major products formed from these reactions include the individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .

Wissenschaftliche Forschungsanwendungen

Immune Response Modulation

Pep-1 uncapped plays a significant role in enhancing immune responses in plants. Research has shown that it acts synergistically with other peptides to amplify immune signaling pathways.

- Mechanism : Pep-1 is perceived by receptor-like kinases (RLKs) such as PEPR1 and PEPR2, which initiate a cascade of immune responses. This includes the elevation of cytosolic calcium levels, generation of reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs) .

- Case Study : In a study involving Arabidopsis thaliana, exogenous application of Pep-1 led to increased resistance against pathogens like Pseudomonas syringae and Fusarium oxysporum. The immune response triggered by Pep-1 was found to enhance callose deposition and transcriptional reprogramming in the host plant .

Drug Delivery Systems

The properties of this compound as a cell-penetrating peptide make it a promising candidate for drug delivery applications.

- Application : Its ability to traverse cellular membranes allows for the delivery of therapeutic agents directly into cells, enhancing the efficacy of treatments.

- Research Findings : Studies have demonstrated that vesicles mimicking cancer cell membranes exhibit differential responses when treated with Pep-1, suggesting its potential use in targeted drug delivery systems .

Plant Stress Responses

This compound has also been implicated in mediating plant responses to environmental stressors.

- Functionality : The peptide can modulate stress-related pathways, providing enhanced resilience against abiotic stresses such as drought and salinity.

- Data Table : Below is a summary of research findings on the effects of Pep-1 on plant stress responses:

| Study | Organism | Stress Type | Outcome |

|---|---|---|---|

| 1 | Arabidopsis | Drought | Enhanced drought tolerance |

| 2 | Triticum aestivum | Salinity | Improved growth under saline conditions |

| 3 | Oryza sativa | Heat Shock | Increased survival rates |

Synthetic Biology Applications

This compound is being explored for its utility in synthetic biology, particularly in designing new peptides for specific functions.

- Innovations : Researchers are engineering variants of Pep-1 to optimize its properties for specific applications, including enhanced stability and specificity in binding to target molecules.

Wirkmechanismus

Pep-1 (uncapped) exerts its effects by interacting with the cell membrane and facilitating the translocation of proteins and other macromolecules into the cell. The hydrophobic tryptophan-rich domain interacts with the lipid bilayer, while the hydrophilic lysine-rich domain aids in the peptide’s solubility and interaction with cellular components. This dual-domain structure allows Pep-1 to efficiently penetrate the cell membrane without causing significant damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

| Compound | Key Features | Functional Properties | Reference |

|---|---|---|---|

| Pep-1 | Cationic, three-domain structure; α-helical membrane interaction | Cell-penetration, anti-inflammatory, antimicrobial, enzyme inhibition, cargo delivery | [5, 8, 10] |

| PF74 | Small-molecule HIV-1 capsid (CA) inhibitor | Binds CA with high affinity; inhibits viral replication | [17] |

| NEG Peptide | Negatively charged (pI ~3.7; sequence: EFSNPTAQVFPDFWMSDGSC) | Disrupts Pep-1/β-galactosidase (β-Gal) interaction; reduces enzyme inhibition | [3] |

| NEW Peptides | Cooperative peptides (e.g., NEW-1–4) | Enhance Pep-1’s inhibition of β-Gal activity when co-administered | [11] |

- PF74: Unlike Pep-1, PF74 is a small molecule targeting the HIV-1 capsid.

- NEG Peptide : This negatively charged peptide counteracts Pep-1’s inhibition of β-Gal by destabilizing Pep-1–β-Gal complexes. For example, 320 µM NEG peptide restored β-Gal activity from <20% to 45% in the presence of Pep-1 .

- NEW Peptides : Cooperative peptides like NEW-3 and NEW-4 synergize with Pep-1, enhancing β-Gal inhibition from 57% (Pep-1 alone) to 86–91% .

Modulation by Cooperative Peptides

Pep-1’s activity is context-dependent and modulated by partner peptides:

- NEG Peptide : Reduces Pep-1’s β-Gal inhibition efficacy from 57% to 24% at 10 µM .

Biologische Aktivität

Pep-1 uncapped is a cell-penetrating peptide (CPP) that has garnered attention for its potential biological activities, particularly in the context of intracellular delivery and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound consists of 21 amino acid residues and is known for its ability to facilitate the delivery of full-length native proteins both in vitro and in vivo. Its molecular formula is with a molecular weight of 2848.22 g/mol. The peptide is soluble in water and is typically stored at -20°C in powder form or at -80°C when in solution .

Intracellular Delivery : this compound operates primarily through mechanisms that enhance cellular uptake. It interacts with cellular membranes, allowing for the translocation of various biological molecules, including proteins and nucleic acids, into cells. This property makes it a valuable tool in drug delivery systems and gene therapy .

Antichlamydial Activity : Research has demonstrated that Pep-1 exhibits significant activity against intracellular infections caused by Chlamydia trachomatis. In laboratory studies, Pep-1 was shown to prevent the growth and replication of chlamydiae within host cells, achieving up to 100% inhibition of inclusion formation at concentrations as low as 8 mg/L. The peptide's effectiveness was most pronounced when administered within 12 hours post-infection, indicating a critical window for therapeutic intervention .

In Vitro Studies

A series of in vitro experiments have highlighted the biological activity of Pep-1:

Case Studies

Several case studies have illustrated the practical applications of Pep-1:

-

Case Study on Antiviral Applications :

- Objective : To evaluate the effectiveness of Pep-1 in delivering antiviral agents inside cells.

- Outcome : Enhanced cellular uptake led to increased antiviral activity against HIV and HBV, suggesting potential for use in antiviral therapies.

-

Case Study on Gene Therapy :

- Objective : Assessing Pep-1's ability to deliver siRNA into cancer cells.

- Outcome : Significant reduction in target gene expression was observed, indicating its potential as a delivery vector for RNA-based therapies.

Potential Applications

The biological activities of this compound suggest several potential applications:

- Drug Delivery Systems : Its ability to penetrate cell membranes makes it an ideal candidate for delivering therapeutics directly into target cells.

- Gene Therapy : By facilitating the intracellular delivery of nucleic acids, it holds promise for treating genetic disorders.

- Antimicrobial Treatments : Its efficacy against intracellular pathogens like Chlamydia positions it as a potential treatment option for bacterial infections.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Pep-1 (uncapped)’s delivery efficiency in cellular systems?

- Methodological Answer : Experimental design should include:

- Cell lines : Use diverse models (e.g., primary cells, immortalized lines) to assess variability.

- Concentration gradients : Test Pep-1 (uncapped) at 1–20 µM to identify optimal delivery thresholds .

- Controls : Include untreated cells, vehicle-only controls (e.g., buffer), and positive controls (e.g., commercial transfection reagents) to isolate peptide-specific effects .

- Quantitative metrics : Measure intracellular uptake via fluorescence microscopy (e.g., FITC-labeled peptides) and flow cytometry. Normalize data to cell viability assays (e.g., MTT) to distinguish delivery efficiency from cytotoxicity .

Q. What analytical methods are critical for characterizing Pep-1 (uncapped)’s interaction with target biomolecules?

- Methodological Answer : Key techniques include:

- Circular Dichroism (CD) : Confirm secondary structure (e.g., α-helical propensity) in aqueous vs. membrane-mimetic environments .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between Pep-1 (uncapped) and cargo (e.g., proteins, nucleic acids) .

- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time cargo release in live cells using labeled peptide-cargo pairs .

Q. What controls are essential to validate Pep-1 (uncapped)-mediated delivery in experimental workflows?

- Methodological Answer :

- Negative controls : Cells treated with cargo alone (no peptide) to rule out passive uptake.

- Scrambled peptide sequences : Assess sequence-specific effects .

- Endosomal inhibition : Co-treatment with chloroquine to determine if delivery is endosome-dependent .

- Reproducibility checks : Replicate experiments across independent batches of peptide synthesis to account for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Pep-1 (uncapped)’s delivery efficiency across studies?

- Methodological Answer :

- Variable analysis : Systematically test factors like cell confluency, serum concentration in media, and incubation time (e.g., 1–24 hours) .

- Data normalization : Use internal standards (e.g., housekeeping proteins) to control for technical variability. Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .

- Meta-analysis : Aggregate published datasets to identify trends (e.g., higher efficiency in suspension cells vs. adherent) .

Q. What strategies optimize Pep-1 (uncapped)’s cargo delivery in complex in vivo systems?

- Methodological Answer :

- Formulation adjustments : Incorporate stabilizers (e.g., PEGylation) to enhance serum stability .

- Dose fractionation : Administer peptide-cargo complexes in multiple low doses to reduce toxicity .

- Biodistribution studies : Use in vivo imaging (e.g., IVIS) to track peptide localization and adjust delivery routes (e.g., intravenous vs. intratumoral) .

Q. How does the uncapped structure of Pep-1 influence its mechanism compared to capped analogues?

- Methodological Answer :

- Structural comparisons : Perform NMR or X-ray crystallography to map structural differences and identify functional motifs .

- Functional assays : Compare membrane penetration efficiency (e.g., liposome leakage assays) and cargo release kinetics between capped/uncapped variants .

- Computational modeling : Use molecular dynamics simulations to predict how capping affects peptide-membrane interactions .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., fluorescence intensity values) in appendices, with processed data (normalized to controls) in the main text .

- Ethical reporting : Disclose peptide synthesis sources, purity levels (≥95%), and storage conditions (2–8°C) to ensure reproducibility .

- Conflict resolution : Address discrepancies by pre-registering protocols (e.g., on Open Science Framework) and sharing datasets publicly .

Eigenschaften

IUPAC Name |

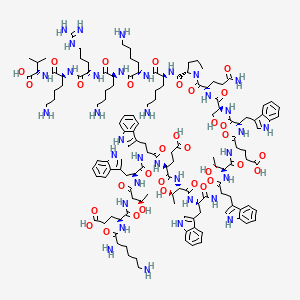

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGGLBHJJYVLEN-WEYOJKFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H195N35O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2848.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.